N,N-Dimethylethylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059357 | |
| Record name | N,N-Dimethylethylenediamine | |
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Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-00-9 | |
| Record name | N,N-Dimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |
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| Record name | N,N-Dimethylethylenediamine | |
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| Record name | N,N-Dimethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |
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| Record name | N,N-Dimethylethylenediamine | |
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| Record name | 2-aminoethyldimethylamine | |
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| Record name | N,N-DIMETHYLETHYLENEDIAMINE | |
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Coordination Chemistry and Ligand Design
N,N-Dimethylethylenediamine as a Bidentate Ligand
The coordination behavior of this compound (dmen) is fundamentally defined by its nature as a chelating bidentate ligand. chemicalbook.com It forms a stable five-membered ring upon coordination to a metal ion, a common and favored arrangement in coordination chemistry. The presence of two methyl groups on one of the nitrogen atoms introduces steric bulk and alters the electronic properties compared to its parent, ethylenediamine (B42938) (en), influencing the stability, structure, and reactivity of its metal complexes.
Chelation Behavior and Stability Constants
The formation of complexes between a metal ion and this compound in solution is an equilibrium process characterized by stability constants (log K). These constants provide a quantitative measure of the affinity of the ligand for the metal ion. Thermodynamic studies on copper(II) complexes have shown that N-methyl substitution on the ethylenediamine backbone reduces the heat of reaction (ΔH) and leads to more positive entropy changes (ΔS). rsc.orgrsc.org
The stability of metal-dmen complexes is influenced by factors such as the metal ion, the steric hindrance from the methyl groups, and the basicity of the nitrogen donors. For instance, in palladium(II) complexes, the formation of five-membered chelate rings with α-amino acids is more stable compared to the six-membered rings formed with β-amino acids. researchgate.netmdpi.com The stability of Cu(II) complexes with various ethylenediamine derivatives generally decreases with increasing N-alkylation due to steric effects. acs.org The log K value for the [Cu(en)₂]²⁺ complex is higher than that for the corresponding dmen complex, indicating greater stability for the unsubstituted ligand complex.
| Ligand (L) | Metal Ion | Complex | log K₁ | log K₂ | ΔH₁ (kcal/mol) | ΔS₁ (cal/mol·K) |
| Ethylenediamine (en) | Cu(II) | [Cu(en)]²⁺ | 10.55 | - | -13.31 | -1.1 |
| [Cu(en)₂]²⁺ | - | 9.05 | -13.04 | 4.3 | ||
| This compound (dmen) | Cu(II) | [Cu(dmen)]²⁺ | 9.49 | - | -11.08 | 6.0 |
| [Cu(dmen)₂]²⁺ | - | 7.03 | -10.95 | -5.1 |
Table 1: Thermodynamic data for the formation of Copper(II) complexes with Ethylenediamine and this compound in 0.5M KNO₃ at 25°C. Data sourced from reference rsc.org.
Ligand Field Effects in Metal Complexes
The this compound ligand influences the electronic properties of the metal center, which can be described by ligand field theory. The electronic spectra of its complexes reveal information about the splitting of the metal d-orbitals. Studies on nickel(II) complexes have shown that the ligand field strength is affected by the substitution pattern on the diamine. cdnsciencepub.com For example, the more basic N,N'-diethylethylenediamine (a symmetric isomer) exerts a stronger ligand field than N,N'-dimethylethylenediamine. cdnsciencepub.com In general, increasing the bulk of alkyl substituents on the diamine ligand can lead to a relative stabilization of square-planar geometries over octahedral ones in nickel(II) complexes, which is attributed to the relief of steric strain.
Synthesis and Characterization of Metal Complexes
This compound has been employed in the synthesis of a multitude of transition metal complexes. These syntheses are typically achieved by reacting a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be mononuclear, binuclear, or polymeric, depending on the reaction conditions and the other ligands present.
Transition Metal Complexes (e.g., Copper(II), Ruthenium(II), Cobalt(II), Nickel(II), Zinc(II), Chromium(III))
Copper(II): A variety of copper(II) complexes with dmen have been synthesized, often featuring additional ligands like azide, 2,3-pyrazinedicarboxylate, or nitrate. iucr.orgnajah.eduiucr.org These complexes can be mononuclear, such as in Cu(dmen)₂(H₂O)₂, or form polynuclear structures. najah.edunajah.edu
Ruthenium(II): Ruthenium(II) complexes containing dmen and other ligands like diphosphines have been prepared. researchgate.net These complexes are often investigated for their potential applications in catalysis, such as in hydrogen-transfer reactions.
Cobalt(II): Cobalt(II) complexes incorporating dmen have been synthesized, often in mixed-ligand systems with ligands such as thiourea (B124793) or phenol-based chelating agents. tandfonline.comrasayanjournal.co.in Spectroscopic and magnetic studies often indicate a six-coordinate, octahedral geometry for these complexes. tandfonline.com
Nickel(II): Nickel(II) forms a range of complexes with dmen, including one-dimensional polymers with bridging ligands like azide. nih.gov The coordination environment around the nickel(II) ion is typically a distorted octahedron. tandfonline.comnih.gov Mixed-ligand complexes with saccharinate have also been characterized. researchgate.netresearchgate.net
Zinc(II): Zinc(II) complexes with dmen have been prepared, including bimetallic systems with silver(I) and polymeric structures with dicyanamide. journal-vniispk.rusemanticscholar.org These complexes often exhibit interesting structural features, such as the formation of trinuclear molecules and ionic species within the same crystal lattice. journal-vniispk.ru
Chromium(III): Heterometallic complexes containing both chromium(III) and copper(II) with dmen as a ligand have been synthesized. researchgate.net These complexes are formed through self-assembly processes and have been characterized by spectroscopic and X-ray diffraction methods. researchgate.net
Structural Elucidation via X-ray Diffraction and Spectroscopic Methods
Spectroscopic methods are crucial for characterization. Infrared (IR) spectroscopy is used to confirm the coordination of the dmen ligand by observing shifts in the N-H and C-N vibrational frequencies. Electronic (UV-Vis) spectroscopy provides insights into the d-d transitions of the metal ion, which are sensitive to the ligand field environment.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Ni(dmen)(N₃)₂] | Monoclinic | P2₁/n | 10.569(2) | 7.331(4) | 12.9072(8) | 111.324(10) | nih.gov |
| [Zn₂(dmen)₂Cl₄] | Orthorhombic | Pbca | 9.808(2) | 8.5109(17) | 20.851(4) | 90 | |
| Cu(dmen)₂(H₂O)₂ | Monoclinic | C2/c | 16.485(5) | 8.769(5) | 12.871(5) | 122.90(5) | najah.edu |
Table 2: Selected crystallographic data for transition metal complexes of this compound.
Magnetic Properties and Electronic Structure Correlations
The magnetic properties of paramagnetic complexes of this compound, particularly those of copper(II) and nickel(II), have been investigated to understand the magnetic exchange interactions between metal centers in polynuclear species.
In a one-dimensional nickel(II) complex, [Ni(dmen)(N₃)₂], both ferromagnetic (J = +77 cm⁻¹) and antiferromagnetic (J = -187 cm⁻¹) interactions were observed, transmitted through end-on and end-to-end azido (B1232118) bridges, respectively. nih.gov The planarity of the Ni₂(N₃)₂ fragment was found to significantly influence the strength of the antiferromagnetic coupling. nih.gov
For copper(II) complexes with fluoride (B91410) and tetrafluoroborate (B81430) anions, weak antiferromagnetic interactions were observed. tandfonline.com The magnetic behavior, described by the Curie-Weiss law, showed small negative Weiss constants (θ), confirming the presence of these weak interactions. tandfonline.com
| Compound | Metal Ion | Magnetic Behavior | J (cm⁻¹) | θ (K) | g-factor | Ref. |
| [Ni(dmen)(N₃)₂] | Ni(II) | Ferromagnetic/Antiferromagnetic | J₁ = -187, J₂ = +77 | - | - | nih.gov |
| [Cu(bmen)₂(H₂O)₂]F₂·4H₂O | Cu(II) | Weak Antiferromagnetic | - | -0.88 | 2.04 | tandfonline.com |
| [Cu(bmen)₂(BF₄)₂] | Cu(II) | Weak Antiferromagnetic | - | -0.58 | 2.13 | tandfonline.com |
Table 3: Magnetic properties of selected transition metal complexes containing this compound (or its symmetric isomer N,N'-dimethylethylenediamine, bmen). J represents the magnetic exchange coupling constant, θ is the Weiss constant.
Alkali and Alkaline Earth Metal Complexes (e.g., Lithium, Sodium)
This compound forms complexes with a range of metal ions, including alkali and alkaline-earth metals. Studies have reported the synthesis and characterization of ternary graphite (B72142) intercalation compounds (GICs) containing alkali metal cations such as Li, Na, and K, along with DMEDA. nih.gov Specifically, stage 1 and 2 Li-DMEDA-GICs have been identified. nih.gov While detailed studies on DMEDA with alkaline-earth metals are less common, research has been conducted on the complexation of these metals with derivatives like NN′-dimethylethylenediamine-NN′-diacetic acid. rsc.orgrsc.org Other research has utilized DMEDA in the synthesis of bulky multidentate ligands for complexing with alkaline-earth metals like calcium and magnesium. psu.edu
The interaction between alkali metal cations and this compound is governed by fundamental principles of ion-molecule forces and solvation. Spectroscopic analysis of DMEDA complexed with lithium triflate (LiTf) and sodium triflate (NaTf) has provided significant insights into these interactions. acs.orgscite.ai
Research has clearly established that the interaction of the lithium ion with the nitrogen atoms of DMEDA is stronger than the corresponding interaction with the sodium ion. acs.orgscite.ai This observation is consistent with charge density arguments, where the smaller lithium cation possesses a higher charge density, leading to a stronger electrostatic attraction with the ligand's donor nitrogen atoms. acs.orgscite.ai
The addition of these alkali metal salts to DMEDA in solution introduces competing effects that influence the molecule's vibrational frequencies. acs.orgscite.ai
Cation Coordination: The coordination of the Li⁺ or Na⁺ ion to the nitrogen atoms of DMEDA lowers the N-H stretching frequencies. acs.orgscite.ai
Hydrogen Bond Disruption: The presence of the salt disrupts the existing intermolecular hydrogen-bonding interactions between DMEDA molecules, which leads to an increase in the N-H stretching frequencies. acs.orgscite.ai
These distinct effects were successfully differentiated by studying the concentration dependence of the salts in DMEDA. acs.orgscite.ai Further studies have also explored the solvation of lithium hexamethyldisilazide (LiHMDS) by DMEDA, investigating the effects of chelation on competitive solvation and the formation of mixed aggregates. acs.org In cobalt complexes, the solvation of NH protons in the diamine ligand by solvent molecules and the desolvation resulting from the introduction of N-methyl groups have been noted. oup.com
Hydrogen bonding is a critical factor in determining the structure and properties of this compound and its metal complexes in both crystalline and solution states. The directional nature of hydrogen bonds is frequently exploited by crystal engineers to assemble discrete molecules into well-organized supramolecular structures. nih.gov
Crystalline and Solution Phase Studies Infrared and Raman spectroscopy have been instrumental in studying the hydrogen-bonding interactions in solutions of DMEDA with lithium and sodium triflates. acs.orgscite.ai By comparing the spectra of pure DMEDA with DMEDA dissolved in a non-interacting solvent like carbon tetrachloride, researchers could separate the contributions of intermolecular and intramolecular hydrogen bonding to the N-H stretching frequencies. acs.orgscite.aiacs.org
In the crystalline phase , the discovery and subsequent X-ray diffraction analysis of DMEDA-LiTf and DMEDA-NaTf crystals provided unambiguous structural details of the cation-molecule and anion-cation interactions. acs.orgscite.ai This solid-state data served as a vital reference for interpreting the more complex solution-phase spectra. acs.orgscite.ai
In the solution phase , these structure-spectra correlations were used to analyze the nature and strength of cation-molecule interactions. acs.orgscite.ai Strong intermolecular hydrogen-bonding interactions, along with weaker intramolecular interactions, were spectroscopically distinguished. acs.org
The table below summarizes the key spectroscopic observations related to hydrogen bonding in DMEDA.
| Condition | Observation | Implication | Source(s) |
| Pure DMEDA vs. DMEDA in CCl₄ | Spectral comparison allows separation of intermolecular and intramolecular H-bonding. | Distinguishes between hydrogen bonds formed between DMEDA molecules and within a single DMEDA molecule. | acs.orgscite.aiacs.org |
| Addition of LiTf/NaTf to DMEDA | Shifts in N-H stretching frequencies occur due to competing effects. | Cation coordination lowers frequencies, while disruption of H-bonds raises them. | acs.orgscite.ai |
| DMEDA-LiTf/NaTf Crystals | X-ray diffraction provides precise structural data on interactions. | Offers a clear model of cation-molecule and anion-cation bonding in the solid state. | acs.orgscite.ai |
| Electrolyte Solutions in CCl₄ | Observed spectral shifts correspond primarily to cation-induced shifts. | Isolates the effect of cation coordination by minimizing intermolecular H-bonding. | acs.org |
Chiral Applications in Coordination Chemistry
This compound is a valuable ligand in the field of chiral coordination chemistry. Its ability to form stereochemically labile complexes is a key feature that can be exploited to generate materials with specific chiral properties through processes like spontaneous resolution and chiral induction. nih.govresearchgate.net
Total spontaneous resolution is a crystallization phenomenon where a racemic solution of a chiral compound yields separate crystals of each enantiomer. Stereochemically labile metal complexes, which can easily interconvert between their enantiomeric forms in solution, are excellent candidates for this process. nih.govresearchgate.net
This compound (referred to as dmeda in some studies) has been shown to be a promising precursor for the total spontaneous resolution of chiral covalent networks when complexed with metals like copper and zinc. nih.govresearchgate.net
Key Research Findings:
The complex (N,N')-[Cu(NO₃)₂(dmeda)]∞ crystallizes as a conglomerate, which means it spontaneously separates into single-enantiomer crystals. This process yields either enantiopure (R,R)-1 or enantiopure (S,S)-1. nih.govresearchgate.net
With zinc chloride, the complex (R,S)-[ZnCl(dmeda)₂]₂[ZnCl₄] is obtained, which forms a network structure that is not chiral. nih.gov
This approach, using stereochemically labile metal complexes formed from achiral building blocks like DMEDA, is considered a viable route for preparing covalent chiral networks. nih.gov
Stereochemical lability refers to the property of a chiral molecule to readily racemize or interconvert between its stereoisomers in solution. researchgate.net This lability is crucial for the success of crystallization-induced asymmetric transformations. For DMEDA complexes, the nitrogen atoms can be chirogenic centers, and the five-membered chelate ring can adopt different conformations (δ or λ), leading to chiral complexes. researchgate.netresearchgate.net
Chiral induction is the process by which a chiral entity influences a reaction or assembly to favor one enantiomer or diastereomer over the other. mdpi.com In the context of DMEDA coordination networks, the formation of a homochiral crystal lattice can act as the induction source. As the labile complexes from the solution deposit onto the growing crystal, their stereochemistry is directed by the established chiral environment of the solid state. nih.govresearchgate.net
The table below details specific metal complexes with DMEDA and related ligands, highlighting their stereochemical properties.
| Complex Formula | Metal | Stereochemical Outcome | Network/Crystal Feature | Source(s) |
| (N,N')-[Cu(NO₃)₂(dmeda)]∞ | Copper(II) | Conglomerate (Total Spontaneous Resolution) | Yields enantiopure (R,R) or (S,S) crystals. | nih.govresearchgate.net |
| [{Cu(II)Br₂(dmeda)}₃(Cu(I)Br)₂]∞ | Copper(I/II) | Racemic Crystal | Interpenetrating chiral nets of opposite handedness. | nih.govresearchgate.net |
| [ZnCl₂(CH₃NHCH₂CH₂NHCH₃)] | Zinc(II) | Racemic Crystal | Chiral monomers form racemic crystals with intermolecular N—H⋯Cl hydrogen bonds. | researchgate.netresearchgate.net |
Catalytic Applications in Organic Synthesis
N,N-Dimethylethylenediamine as a Homogeneous Catalyst and Ligand Component
This compound (DMEDA) is a versatile compound in organic synthesis, primarily functioning as a bidentate ligand for transition metals and also as an organocatalyst. chemicalbook.comsigmaaldrich.com Its ability to form stable chelate complexes with metals like copper enhances their catalytic activity in a variety of coupling reactions. The presence of two nitrogen atoms, one primary and one tertiary, allows it to act as a nucleophile and a base, facilitating various organic transformations. chemicalbook.com
DMEDA has proven to be a highly effective ligand in numerous cross-coupling reactions, particularly those catalyzed by copper. These reactions are fundamental in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are crucial for the synthesis of complex organic molecules.
N,N'-Dimethylethylenediamine is a frequently employed ligand in copper-catalyzed C-N and C-C coupling reactions. acs.org Its role is significant in facilitating reactions that would otherwise require harsh conditions. nih.gov The use of DMEDA allows for milder reaction conditions and broader substrate scope in Ullmann-type and Goldberg reactions. acs.orgnih.gov
One notable application is in the intramolecular amidation of vinyl chlorides, where DMEDA, in conjunction with a copper iodide catalyst, enables the synthesis of 5- to 7-membered ring lactams in moderate to excellent yields. acs.org This method is efficient even for the formation of strained heterocycles like azetidines. acs.org For instance, the intramolecular vinylation of iodoenamides using a CuI/DMEDA system in dioxane leads to the formation of various lactams. sigmaaldrich.com
DMEDA also facilitates the synthesis of ynamides from 1,1-dibromo-1-alkenes and various nitrogen nucleophiles, including sulfonamides, oxazolidinones, and carbamates. orgsyn.org This copper-catalyzed reaction provides a direct and efficient route to these valuable synthetic intermediates. orgsyn.org
Below is a table summarizing the yields of various products obtained in copper-catalyzed coupling reactions using N,N'-Dimethylethylenediamine as a ligand.
| Reactants | Product | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Iodoenamides | 5- to 7-membered lactams | CuI/DMEDA | Dioxane | Reflux | Moderate to Excellent |
| 1,1-Dibromo-1-alkenes and Nitrogen Nucleophiles | Ynamides | CuI/DMEDA | 1,4-Dioxane or DMF | 60-90 | Good |
A significant advancement in cross-coupling reactions is the use of this compound (DMEDA) as an organocatalyst in the direct C-H arylation of unactivated benzene, a reaction that proceeds without a transition metal. nih.govsci-hub.st This methodology involves a presumed aryl radical anion intermediate. nih.govsci-hub.stresearcher.lifeacs.org The reaction of unactivated benzene with aryl iodides, and in some cases aryl bromides and chlorides, can be achieved at 80 °C in the presence of DMEDA and potassium tert-butoxide. nih.govsci-hub.st
The proposed mechanism suggests that DMEDA facilitates the formation of a radical species, which then participates in the C-H activation and arylation of benzene. sci-hub.st This represents a departure from traditional cross-coupling paradigms that rely on transition metal catalysts. nih.govsci-hub.st The reaction demonstrates good functional group tolerance, with various substituted aryl iodides successfully coupling with benzene. sci-hub.st
The table below presents the yields for the DMEDA-catalyzed direct C-H arylation of unactivated benzene with various aryl halides.
| Aryl Halide | Base | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | KOtBu | 80 | 85 |
| 4-Iodoanisole | KOtBu | 80 | 83 |
| 4-Iodochlorobenzene | KOtBu | 80 | 75 |
| 2-Iodoanisole | KOtBu | 80 | 60 |
| 4-Bromotoluene | KOtBu | 80 | Low |
This compound has been identified as a catalyst for the direct C-H arylation of unactivated benzene. chemicalbook.comsigmaaldrich.com This organocatalytic approach provides a novel method for the formation of biaryl compounds without the need for transition metals. nih.govsci-hub.st The reaction is promoted by DMEDA in the presence of a strong base, potassium tert-butoxide, and allows for the arylation of benzene with aryl iodides, bromides, and even chlorides under specific conditions. nih.govsci-hub.st This discovery opens a new avenue for C-H functionalization reactions, offering a more sustainable and cost-effective alternative to metal-catalyzed processes. sci-hub.st
While this compound itself is an achiral molecule and therefore cannot be used as a chiral auxiliary to induce enantioselectivity, it can be a component in stereoselective transformations. chemicalbook.comwikipedia.org Chiral derivatives of diamines are commonly employed as ligands in asymmetric catalysis to achieve high levels of stereocontrol. researchgate.netnih.govchemrxiv.orgnih.gov In the context of this compound, its role in stereoselective synthesis is primarily as a ligand for a metal center that may bear other chiral ligands, or in diastereoselective reactions where the stereochemical outcome is controlled by existing chirality in the substrate. There is limited direct evidence in the reviewed literature of this compound being a key stereodirecting group in asymmetric synthesis without modification.
N,N'-Dimethylethylenediamine is a valuable reagent in condensation reactions for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with dicarbonyl compounds or their equivalents to form cyclic structures.
A prominent example is the condensation with aldehydes and ketones to form imidazolidines. This reaction is often straightforward and provides a convenient route to this class of heterocycles.
Furthermore, DMEDA is utilized in the synthesis of N-fused heterocycles through reactions such as the aminothiolation of 1,1-dibromoalkenes. sigmaaldrich.com It also participates in copper-catalyzed tandem reactions of carbodiimide and isocyanoacetate to generate benzoimidazo[1,5-α]imidazoles. sigmaaldrich.comscientificlabs.co.uk
While general methods for the synthesis of quinazolines and benzopyranes are well-established, the specific use of N,N'-Dimethylethylenediamine in these syntheses is not extensively documented in the surveyed literature. organic-chemistry.orgnih.govnih.govresearchgate.netcem.commdpi.com The synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives or related compounds, while benzopyran synthesis can be achieved through various routes, including the condensation of phenols with β-ketoesters or α,β-unsaturated carbonyl compounds. researchgate.netmdpi.com
Cross-Coupling Reactions
This compound in Heterogeneous Catalysis
The transition from homogeneous to heterogeneous catalysis is a critical objective in sustainable chemistry, aiming to simplify catalyst-product separation and enhance catalyst reusability. nih.gov this compound, as a versatile ligand and base, can be incorporated into heterogeneous systems through immobilization on solid supports. This strategy combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid-phase system, such as easy recovery and potential for use in continuous flow reactors. mdpi.comnih.gov
Surface Immobilization and Catalyst Support Integration (e.g., Magnetic Nanoparticles)
The immobilization of this compound and similar ligands onto solid supports is a key strategy for creating robust heterogeneous catalysts. nih.gov A variety of materials can serve as supports, including polymers, silica, and metal-organic frameworks, but magnetic nanoparticles (MNPs) have garnered significant interest due to their unique properties. nih.govmdpi.com MNPs, typically composed of a magnetite (Fe3O4) or maghemite (γ-Fe2O3) core, offer a high surface area for catalyst loading and can be easily separated from a reaction mixture using an external magnetic field. mdpi.commdpi.com
To ensure stability and prevent degradation, the magnetic core is often coated with a protective shell, most commonly silica (SiO2). nih.gov This silica shell not only protects the magnetic core but also provides a versatile surface that can be readily functionalized. The surface silanol (Si-OH) groups can be modified with various organosilanes to introduce specific functional groups for anchoring the diamine ligand. For instance, the surface can be treated with (3-chloropropyl)trimethoxysilane or glycidoxypropyltrimethoxysilane to create anchor points for the nucleophilic amine groups of this compound to form stable, covalent bonds.
The integration process typically involves these key steps:
Synthesis of the Magnetic Core: Iron oxide nanoparticles are synthesized, often via co-precipitation.
Coating with a Protective Shell: A silica layer is deposited on the surface of the iron oxide core, creating Fe3O4@SiO2 nanoparticles.
Surface Functionalization: The silica surface is reacted with an appropriate linker molecule to introduce reactive sites.
Ligand Immobilization: The functionalized support is reacted with this compound, which covalently binds to the surface, resulting in the final heterogeneous catalyst.
This method of covalent attachment ensures minimal leaching of the catalytic ligand from the support during the reaction, a critical factor for maintaining long-term activity and preventing product contamination. nih.gov The use of magnetic nanoparticles as the support offers a significant advantage over traditional materials, as it avoids tedious and potentially lossy separation methods like filtration or centrifugation. mdpi.com
Recycling and Reusability Studies of Immobilized Systems
A primary motivation for immobilizing catalysts is to facilitate their recovery and reuse over multiple reaction cycles, which is crucial for economic viability and reducing chemical waste. mdpi.comtamu.edu Systems where this compound or structurally similar aminopyridine catalysts are immobilized on magnetic nanoparticles have demonstrated excellent reusability. nih.gov
After a reaction cycle is complete, the catalyst can be quickly isolated from the liquid phase by applying an external magnet. The supernatant containing the product is decanted, and the catalyst is washed with a suitable solvent to remove any residual product or impurities before being reused in a subsequent reaction. mdpi.com
Studies on analogous systems provide insight into the efficiency of such recycling. For example, a 4-N,N-dimethylaminopyridine (DMAP) catalyst, which shares functional similarities with this compound, immobilized on magnetite nanoparticles was recovered and recycled over 30 times without a significant loss of catalytic activity in acyl transfer reactions. nih.gov Similarly, other studies involving enzymes immobilized on magnetic supports have quantified the efficiency of recycling. In one case, a particle loss of approximately 2% per cycle was observed, which corresponded to an activity loss of about 3% per cycle, indicating that the primary cause of decreased performance was the physical loss of the catalyst during washing and separation steps rather than chemical degradation. theaic.org In another system using a zinc catalyst immobilized on an aerogel support, no deactivation was observed after seven batch cycles or 80 hours of continuous flow operation. nih.gov
The robustness of these immobilized systems highlights the effectiveness of using magnetic nanoparticles as a support for enhancing catalyst lifecycle and operational efficiency.
Table 1: Performance of Various Immobilized Catalytic Systems in Reusability Tests
| Catalyst System | Support Material | Recovery Method | Number of Cycles | Outcome |
| 4-N,N-dimethylaminopyridine (DMAP) | Magnetite Nanoparticles | Magnetic Separation | >30 | No discernible loss of activity nih.gov |
| β-Glucosidase | Magnetic Nanoparticles | Magnetic Separation | 5 | ~3% activity loss per cycle, proportional to particle loss theaic.org |
| Zinc Nx Sites | Agarose Aerogel | Filtration / In-situ (Flow) | 7 (batch), 80h (flow) | No catalyst deactivation observed nih.gov |
| Nickel-Copper Bimetallic Catalyst | Nanoparticles | Centrifugation | 4 | No notable decrease in activity mdpi.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3-chloropropyl)trimethoxysilane |
| 4-N,N-dimethylaminopyridine (DMAP) |
| β-Glucosidase |
| glycidoxypropyltrimethoxysilane |
| Iron(II,III) oxide (Magnetite) |
| Iron(III) oxide (Maghemite) |
| Silicon dioxide (Silica) |
| Zinc |
| Nickel |
Advanced Materials Science and Polymer Chemistry
Polymerization Processes Initiated or Modulated by N,N-Dimethylethylenediamine
This compound can act as a crucial component in several polymerization reactions, either by initiating the process or by being incorporated into the polymer backbone as a ligand for a metal catalyst.
The ring-opening polymerization (ROP) of lactide is the most common industrial route to produce high molecular weight poly(lactic acid) (PLA), a biodegradable and biocompatible polymer derived from renewable resources. chemistryviews.orgmdpi.com This process is typically driven by the relief of angle strain in the cyclic lactide monomer and requires a catalyst or initiator to proceed efficiently. mdpi.comjetir.orgnih.gov While metal complexes, particularly those based on tin, zinc, and iron, are widely used as catalysts, various nitrogen-containing ligands are employed to modulate the catalyst's activity and selectivity. chemistryviews.orgnih.govmdpi.com
Amines can function as initiators for the ROP of lactide. mdpi.com In the context of nickel-catalyzed ROP of rac-lactide, research has shown that a related diamine, N,N′-dibenzylethylenediamine (DBED), can initiate polymerization after leaving the metal's inner coordination sphere. mdpi.com This suggests a potential mechanism where diamines like this compound could play a role in initiating or co-initiating polymerization, although specific research detailing its direct use as a primary catalyst for lactide ROP is not extensively documented in the literature reviewed. The effectiveness of such catalysts is often influenced by the nature of the N-donor ligands. mdpi.com
This compound serves as a valuable ligand in coordination chemistry, particularly in the formation of copper complexes that are precursors or components of advanced polymeric structures. Its ability to chelate with metal ions like copper(II) is fundamental to the synthesis of specific coordination polymers.
In the field of energetic materials and coordination chemistry, copper-azido polymers are of significant interest. The structure and magnetic properties of these polymers are highly dependent on the coordination environment of the copper centers, which is controlled by ancillary ligands. researchgate.net Research has demonstrated the synthesis of new heterometallic Cu(II)/Cr(III) complexes through self-assembly processes involving this compound (dmen) and its Schiff-base derivatives. researchgate.net These studies highlight the role of DMEDA in directing the formation of complex supramolecular architectures. researchgate.net
Furthermore, the reactivity of copper-based catalysts in polymerization processes like Atom Transfer Radical Polymerization (ATRP) is heavily influenced by the choice of nitrogen-containing ligands. cmu.eduresearchgate.netmdpi.com The ligand structure affects the redox potential and stability of the copper complexes, which are critical for controlling the polymerization. mdpi.comcmu.edu While direct synthesis of copper azido (B1232118) polymers using DMEDA as a bridging ligand is a specialized area, its role in forming stable and reactive copper complexes is well-established, providing a foundational step for the creation of such advanced polymeric materials.
Role in Polymer Architecture and Network Formation
The bifunctional character of this compound allows it to act as a building block that directly influences the final structure and properties of polymers, particularly in systems like polyurethanes.
In polymer chemistry, chain extenders are low molecular weight compounds with two reactive functional groups that link shorter polymer prepolymers into longer chains. d-nb.info this compound, with its two reactive amine groups, is used as a chain extender, especially in the production of polyurethanes (PUs). d-nb.info
The incorporation of this compound as a chain extender has a profound impact on the mechanical and physical properties of the resulting polymers. By modifying the hard segment of polyurethanes, chain extenders influence phase separation, crystallinity, and intermolecular forces, which control properties like tensile strength, modulus, and thermal stability. iaea.orgresearchgate.net
The structure of the chain extender plays a key role; for instance, aliphatic diamines generally produce softer, more flexible materials compared to their aromatic counterparts. d-nb.info The presence of side groups on the chain extender can disrupt the regular packing of the hard segments, which can decrease crystallinity and alter mechanical strength. researchgate.net Using multiple or mixed chain extenders can further tailor polymer properties by inhibiting hard domain formation, leading to a reduction in tensile modulus and a significant increase in elongation. taylorfrancis.com The addition of a chain extender typically increases the density of hydrogen bonds within the polymer matrix, which generally leads to an enhancement of mechanical properties and thermal stability. iaea.orgmdpi.comresearchgate.net
| Property | Influence | Underlying Mechanism |
|---|---|---|
| Tensile Strength & Modulus | Generally Increases | Enhances hard segment domains and hydrogen bonding, which act as physical cross-links. d-nb.infoiaea.org |
| Elongation at Break | Variable | Depends on the disruption of hard segment packing; can increase if hard domain crystallinity is reduced. taylorfrancis.com |
| Hardness | Generally Increases | Correlates with the increased content and rigidity of the hard segments. |
| Glass Transition Temperature (Tg) | Increases | The hard segment domains restrict the mobility of the soft segments. d-nb.info |
| Thermal Stability | Generally Improves | Increased hydrogen bonding and more stable hard segment domains raise the degradation temperature. mdpi.comresearchgate.net |
Functional Polymers and Composites
This compound is utilized in the creation of functional polymers and composites designed for specific, high-performance applications, most notably in the area of carbon dioxide (CO₂) capture. The amine groups within the molecule provide active sites for CO₂ adsorption.
The incorporation of amines into porous materials like Metal-Organic Frameworks (MOFs) is a highly effective strategy for enhancing their CO₂ capture capabilities. chemrxiv.org The nitrogen atoms in the amines act as Lewis basic sites that have a strong affinity for the acidic CO₂ molecule. chemrxiv.org
Research has shown that incorporating N,N'-dimethylethylenediamine (a related isomer, often abbreviated as mmen) into the water-stable MOF CuBTTri drastically enhances CO₂ adsorption. rsc.org This functionalization leads to a material with a very high isosteric heat of adsorption for CO₂, indicating strong chemisorption between the amine and CO₂. rsc.org Similarly, diamine-appended MOFs like Mg₂(dobpdc) and Mg₂(olz) capture CO₂ through a cooperative mechanism involving the formation of ammonium (B1175870) carbamate (B1207046) chains. acs.orgacs.org The use of this compound and its derivatives allows for the tuning of CO₂ adsorption properties, making these materials highly promising for post-combustion carbon capture from sources like coal flue gas. rsc.orgacs.orgosti.gov These functionalized MOFs can then be incorporated as fillers into polymer membranes to create mixed-matrix membranes (MMMs) with superior CO₂ separation performance. chemrxiv.org
Design and Synthesis of Biomimetic Antimicrobial Polymers
The development of novel antimicrobial agents is a critical area of research, driven by the increasing prevalence of antibiotic-resistant bacteria. One promising approach is the creation of biomimetic polymers that mimic the structure and function of natural host-defense peptides (HDPs). rsc.orgnih.govresearchgate.net These peptides typically adopt facially amphiphilic structures, where cationic and hydrophobic residues are segregated on opposite faces of the molecule, enabling them to disrupt bacterial membranes. pnas.org Synthetic polymers that replicate this amphiphilicity offer a scalable and cost-effective alternative to their natural counterparts. rsc.orgpnas.org
A key strategy in the design of these synthetic mimics involves the synthesis of facially amphiphilic arylamide polymers. pnas.org In the synthesis of these polymers, this compound plays a crucial role as a chain-terminating agent. pnas.orgnih.gov The polymerization process involves the reaction of a diamine monomer with a diacyl chloride, such as isophthaloyl dichloride, in the presence of a base like triethylamine. pnas.orgnih.gov this compound is introduced to control the polymer chain length and to cap the polymer chains with a positively charged tertiary amine group. pnas.orgnih.gov This positive charge is critical for the polymer's antimicrobial activity, as it facilitates interaction with the negatively charged bacterial cell membrane. pnas.orgnih.gov The synthesis is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere. pnas.orgnih.gov Following polymerization, a deprotection step is often necessary to remove protecting groups, such as the Boc group, from the polymer side chains to reveal the cationic charges. pnas.orgnih.gov
The research findings indicate a strong correlation between the presence of the this compound-derived end groups and the antimicrobial efficacy of the polymers. The positively charged aminoethyl groups introduced by this terminator are essential for the polymer's ability to inhibit bacterial growth. pnas.orgnih.gov This is demonstrated by the significant loss of activity upon acetylation of these groups. pnas.orgnih.gov The chain length of the polymer also influences its activity, with shorter oligomers often exhibiting higher potency. pnas.orgnih.gov
The following table presents the Minimum Inhibitory Concentrations (MICs) of arylamide polymers against E. coli and B. subtilis. The data illustrates the impact of using this compound as a terminator on the antimicrobial activity.
Poly(dimethylaminoethyl acrylamide) Coated Magnetic Nanoparticles
The functionalization of magnetic nanoparticles (MNPs) with polymers has garnered significant attention for various applications, including catalysis, drug delivery, and bioseparations. semanticscholar.org Coating MNPs with a polymer shell can enhance their stability, dispersibility, and provides a platform for further functionalization. rsc.org Poly(dimethylaminoethyl acrylamide) (PDMA) is a particularly interesting polymer for this purpose due to the presence of tertiary amine groups that can act as catalytic sites. rsc.org
A novel approach for the synthesis of these functionalized nanoparticles involves a multi-step process where this compound is a key reactant. rsc.orgresearchgate.net The synthesis begins with the modification of magnetic nanoparticles, followed by the distillation-precipitation polymerization of methyl acrylate (B77674) onto their surface. rsc.orgresearchgate.net The crucial step involves the amidation of the resulting methyl ester groups using this compound. rsc.orgresearchgate.net This reaction converts the ester functionalities into amide groups bearing a dimethylaminoethyl moiety, thus forming the poly(dimethylaminoethyl acrylamide) coating on the magnetic nanoparticles (MNP@PDMA). rsc.orgresearchgate.net
The resulting MNP@PDMA catalyst has been thoroughly characterized using various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), elemental analysis (CHN), Vibrating Sample Magnetometry (VSM), and X-ray Diffraction (XRD). rsc.orgresearchgate.net These analyses confirm the successful coating of the nanoparticles and the presence of the desired functional groups.
Research findings have demonstrated that these MNP@PDMA nanoparticles are highly effective as a heterogeneous basic catalyst. rsc.org They have been successfully employed in the synthesis of 4H-benzo[b]pyranes in aqueous media, showcasing excellent yields. rsc.orgresearchgate.net The polymeric shell provides a high loading of catalytic units, contributing to the catalyst's high stability and efficiency. rsc.orgresearchgate.net A significant advantage of this catalytic system is its magnetic nature, which allows for easy separation from the reaction mixture using an external magnet. rsc.orgresearchgate.net This facilitates the straightforward recycling and reuse of the catalyst for multiple reaction cycles without a significant loss in its catalytic activity. rsc.orgresearchgate.net
The reusability of the MNP@PDMA catalyst in the synthesis of 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran is highlighted in the following table.
Environmental Applications: Carbon Dioxide Capture and Separation
N,N-Dimethylethylenediamine Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas and tunable structures, making them promising candidates for gas storage and separation. The incorporation of amine functionalities, such as this compound, into MOFs can significantly enhance their performance in CO₂ capture.
Functionalizing MOFs with this compound and its isomers has been shown to substantially increase both the capacity and selectivity of CO₂ adsorption. The amine groups introduce strong, specific binding sites for the acidic CO₂ molecules.
For instance, postsynthetic modification of the ZIF-8 framework with N,N'-dimethylethylenediamine (a related diamine) led to a 90.2% increase in CO₂ adsorption capacity at 298 K compared to the original ZIF-8. doaj.orgresearchgate.net While the CO₂/N₂ selectivity of this specific modification was slightly lower than other amine-functionalized ZIF-8 materials, it still represented a 22.6% improvement over the parent ZIF-8. doaj.orgresearchgate.net
In another example, the expanded framework mmen-Mg/DOBPDC, functionalized with N,N'-dimethylethylenediamine, has demonstrated superior performance with exceptionally high CO₂/N₂ selectivity. frontiersin.org The functionalization of Mg₂(dobpdc) with N,N'-dimethylethylenediamine (mmen) results in an adsorbent with remarkable CO₂ capacity, particularly under flue gas conditions, which is characterized by unusual step-shaped adsorption isotherms. ntnu.no This cooperative adsorption mechanism allows for significant CO₂ uptake within a very narrow pressure range.
The table below summarizes the enhancement in CO₂ adsorption for ZIF-8 upon functionalization with various amines, including N,N'-dimethylethylenediamine (MMEN).
Table 1: Comparison of CO₂ Adsorption Capacities and Selectivities for Amine-Modified ZIF-8
| Adsorbent | CO₂ Adsorption Increase (%) | CO₂/N₂ Selectivity Increase (%) |
|---|---|---|
| MA-ZIF-8 | 118.2 | 173.0 |
| MMEN-ZIF-8 | 90.2 | 22.6 |
| ED-ZIF-8 | 29.8 | 121.4 |
Data sourced from studies on postsynthetically modified ZIF-8 crystals. doaj.orgresearchgate.net
The tunability of MOFs allows for the design of materials tailored for specific CO₂ capture applications, such as Direct Air Capture (DAC), which involves capturing CO₂ from the atmosphere at very low concentrations (around 400 ppm). This compound and its isomers are key functional groups in developing MOFs for such challenging conditions.
The material N,N'-dimethylethylenediamine (mmen) appended Mg₂(dobpdc) has shown exceptional CO₂ adsorption capacity from atmospheric air, making it a promising candidate for DAC. rsc.org A key aspect of its suitability is its stability and performance under humid conditions, which are typical for ambient air. Studies have shown that this amine-appended MOF can capture a significant amount of CO₂ (approximately 1.7 mmol g⁻¹) even in the presence of 50% relative humidity. rsc.org The presence of the diamine is crucial for this high uptake from the atmosphere through a cooperative mechanism. rsc.org Similarly, dmen-Mg₂(dobpdc), where dmen is this compound, has been identified as a promising material for trace CO₂ capture, with the ability to be fully regenerated under vacuum or an inert gas flow at low temperatures. researchgate.net
Mechanistic Investigations of CO₂ Absorption
Understanding the reaction mechanisms between this compound and CO₂ is fundamental to optimizing its application in carbon capture solvents and functionalized materials.
The reaction of CO₂ with primary and secondary amines typically proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate (B1207046). In the case of this compound (DMEDA), which has both a primary and a tertiary amine, the primary amine is the site of reaction with CO₂.
Studies have elucidated the pathways for carbamic acid formation. acs.orgnih.gov At high pH (above 9.0), the dominant reaction is the formation of monocarbamic acid from the reaction of the free primary amine with aqueous CO₂. acs.orgnih.gov As the pH decreases, a pathway involving the protonated primary amine (DMEDAH⁺) and CO₂ becomes active, leading to the formation of a protonated monocarbamic acid. nih.gov The protonation events in DMEDA have been confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov
In functionalized MOFs like mmen-M₂(dobpdc) (where M can be Mg, Mn, Fe, Co, Zn), the CO₂ adsorption mechanism involves a cooperative insertion of CO₂ into the metal-amine bonds. ntnu.no This process leads to the formation of one-dimensional chains of ammonium (B1175870) carbamate running through the framework structure. ntnu.no The uncoordinated amine of one diamine molecule acts as a base to deprotonate the metal-bound amine of a neighboring molecule, facilitating the chain formation. rsc.org
Kinetic and equilibrium data are crucial for the design and modeling of CO₂ absorption processes. For this compound (DMEDA), these constants have been determined using stopped-flow spectrophotometry.
A study at 25.0 °C determined the kinetic and equilibrium constants for the reversible reactions of aqueous CO₂ with DMEDA solutions. acs.orgnih.gov The formation of monocarbamic acid was identified as the dominant reaction at high pH (> 9.0), with a forward rate constant (k₇) of 6.99 × 10³ M⁻¹·s⁻¹. acs.orgnih.gov Below this pH, the reaction pathway involving the protonated amine becomes relevant, despite a significantly lower rate constant. nih.gov The heat of CO₂ absorption for a 2M DMEDA solution was determined to be -56.47 kJ/mol. researchgate.net
The table below presents key kinetic data for the reaction of CO₂ with aqueous DMEDA.
Table 2: Selected Kinetic Data for CO₂ Reaction with Aqueous this compound (DMEDA) at 25.0 °C
| Reaction Pathway | pH Range | Rate Constant |
|---|---|---|
| DMEDA + CO₂(aq) → Monocarbamic Acid | > 9.0 | k₇ = 6.99 × 10³ M⁻¹·s⁻¹ |
| DMEDAH⁺ + CO₂(aq) → Protonated Monocarbamic Acid | < 9.0 | 10⁷-fold lower than k₇ |
Data sourced from stopped-flow spectrophotometric measurements. acs.orgnih.gov
The presence of water is an important factor in real-world CO₂ capture applications, such as DAC and post-combustion capture from flue gas. Humidity can significantly influence the performance of amine-functionalized materials.
The choice of solvent system is also critical for liquid-phase CO₂ capture. While aqueous solutions are common, non-aqueous and water-lean solvent systems are being explored to reduce the high energy penalty associated with regenerating water-rich solvents. google.com The speciation of the captured CO₂, whether as carbamic acid or carbamate, can be influenced by the solvent, with organic solvents showing higher CO₂ solubility than water. nih.gov The use of diamine solvents without a co-solvent like water can result in significant energy savings during the heating and regeneration phase due to the lower specific heat capacity of organic liquids compared to water. google.com
Regenerability and Stability of Adsorbent Systems
The economic viability and practical application of any adsorbent system for carbon dioxide (CO₂) capture are critically dependent on its regenerability and long-term stability. An ideal adsorbent must not only exhibit a high CO₂ capture capacity but also maintain this capacity over numerous cycles of adsorption and desorption with minimal degradation. Research into adsorbent systems incorporating this compound has focused on these parameters, particularly when the amine is integrated into solid sorbents like metal-organic frameworks (MOFs).
The primary advantage of these solid-supported amine systems is the potential for significant reductions in the energy penalty associated with regeneration compared to traditional aqueous amine solutions. Regeneration is typically accomplished through a temperature swing adsorption (TSA) process, where the sorbent is heated to break the amine-CO₂ bonds and release the captured gas.
Detailed studies on N,N'-dimethylethylenediamine (often abbreviated as mmen) functionalized MOFs have demonstrated promising results in terms of both cyclic stability and regeneration efficiency. For instance, the incorporation of mmen into the water-stable, triazolate-bridged framework H₃[(Cu₄Cl)₃(BTTri)₈] (CuBTTri) results in a material that is fully reversible. This mmen-CuBTTri framework can be easily regenerated at a relatively low temperature of 60 °C. Remarkably, it shows no loss of CO₂ uptake capacity over the course of 72 adsorption/desorption cycles, highlighting its excellent stability and potential for long-term industrial use. rsc.org
Further research into mmen-functionalized MOFs for the more challenging application of direct air capture (DAC) has also yielded positive stability data. In these experiments, adsorption was performed under simulated air conditions (390 ppm CO₂) at 25 °C, with desorption carried out by purging with nitrogen at 150 °C. The adsorbent maintained a steady capacity of 1.05 mmol/g with no observable decrease after 10 cycles. lut.fi
The metal-organic framework Mg₂(dobpdc) appended with N,N'-dimethylethylenediamine is another system noted for its exceptional CO₂ adsorption capacity and stability. researchgate.net Studies have shown that this material is stable for CO₂ capture in the presence of humidity (up to 50% relative humidity) at typical adsorption temperatures (25–40 °C). researchgate.net The optimal regeneration for this specific adsorbent can be achieved either by applying a dynamic vacuum at 120 °C or by heating to 150 °C under a nitrogen atmosphere. researchgate.net However, it is crucial to control regeneration conditions, as prolonged exposure to high temperatures (130–150 °C) under a humid nitrogen flow can lead to some volatilization of the diamine from the framework's metal sites. harvard.edu
The following tables summarize the performance of different this compound-based adsorbent systems over multiple regeneration cycles.
Table 1: Cyclic Performance of mmen-CuBTTri Adsorbent
| Parameter | Value |
|---|---|
| Adsorbent | N,N'-dimethylethylenediamine-CuBTTri |
| Number of Cycles | 72 |
| Regeneration Temperature | 60 °C |
Table 2: Cyclic Performance of mmen-functionalized MOF for Direct Air Capture
| Parameter | Value |
|---|---|
| Adsorbent | N,N'-dimethylethylenediamine-functionalized MOF |
| Number of Cycles | 10 |
| Adsorption Conditions | 25 °C, 390 ppm CO₂ |
| Regeneration Conditions | 150 °C, N₂ purge |
| Capacity | 1.05 mmol/g |
These findings underscore the high potential of this compound when incorporated into solid adsorbent structures. The demonstrated stability over repeated cycles and the ability to be regenerated at moderate temperatures are key characteristics that make these materials promising candidates for next-generation carbon capture technologies.
Spectroscopic and Computational Analysis of N,n Dimethylethylenediamine Systems
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within N,N-Dimethylethylenediamine (DMEN) and its complexes. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, including coordination to metal ions and hydrogen bonding interactions.
A foundational study on the infrared spectrum of this compound provided an analysis of its absorption bands over the 5000-770 cm⁻¹ range, correlating these bands to specific molecular structures. semanticscholar.org The interpretation of these spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of experimental bands. cardiff.ac.uk
The following table summarizes key infrared absorption bands for this compound and their corresponding vibrational assignments.
| Frequency (cm⁻¹) | Assignment |
| ~3400 - 3300 | N-H stretching (primary amine) |
| ~2970 - 2820 | C-H stretching (methyl and methylene (B1212753) groups) |
| ~1470 - 1440 | C-H bending (methyl and methylene groups) |
| ~1050 | C-N stretching |
| ~830 | N-H wagging |
Note: The exact frequencies can vary depending on the sample state (liquid, gas, or in solution) and the presence of intermolecular interactions.
Characterization of Coordination Environments
When this compound acts as a ligand, coordinating to metal centers, its vibrational spectrum undergoes noticeable changes. These shifts in vibrational frequencies provide valuable information about the coordination environment. For instance, the formation of complexes between this compound and metal ions like Copper(II) and Chromium(III) has been studied, leading to novel heterometallic structures. researchgate.net
The coordination of the nitrogen atoms of DMEN to a metal ion typically leads to a shift in the N-H and C-N stretching frequencies. The magnitude and direction of these shifts can indicate the strength of the metal-ligand bond and the geometry of the resulting complex. For example, in complexes with ZIF-8 materials, the band corresponding to the Zn-N vibration is observed around 431 cm⁻¹, providing direct evidence of coordination. mdpi.com The analysis of these spectral changes is crucial for characterizing the structure and bonding in metallo-organic frameworks and coordination compounds.
Probing Hydrogen Bonding Interactions
Hydrogen bonding plays a significant role in the structure and properties of this compound systems. Vibrational spectroscopy is particularly sensitive to these interactions. The formation of hydrogen bonds, either intramolecularly or intermolecularly, leads to characteristic shifts in the vibrational frequencies of the involved functional groups, most notably the N-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei, allowing for the elucidation of molecular structure, conformation, and dynamics.
Structural Characterization of Ligands and Complexes
The ¹H and ¹³C NMR spectra of this compound provide a clear fingerprint of its molecular structure. The proton NMR spectrum typically shows signals for the N-methyl protons, the methylene protons, and the amine protons. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's connectivity.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.2 | s | -N(CH₃)₂ |
| ¹H | ~2.4 | t | -CH₂-N(CH₃)₂ |
| ¹H | ~2.7 | t | -CH₂-NH₂ |
| ¹H | ~1.3 | s (broad) | -NH₂ |
| ¹³C | ~45.5 | -N(CH₃)₂ | |
| ¹³C | ~52.0 | -CH₂-N(CH₃)₂ | |
| ¹³C | ~41.5 | -CH₂-NH₂ |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from publicly available spectral databases. nih.govchemicalbook.com
When this compound is part of a metal complex, the NMR signals can shift significantly due to the influence of the metal center. These changes in chemical shifts provide insights into the coordination of the ligand and the structure of the complex in solution. acs.orgscispace.com
Protonation Studies and Chemical Shift Analysis
NMR spectroscopy is a valuable tool for studying protonation equilibria. The chemical shifts of the nuclei in this compound are sensitive to the pH of the solution. As the amine groups become protonated, the electron density around the neighboring protons and carbons changes, leading to downfield shifts in their NMR signals.
By monitoring the chemical shifts as a function of pH, the pKa values of the different amine groups can be determined. This type of analysis provides fundamental information about the basicity of the molecule. While specific studies on this compound were not found, the general methodology involves titrating a solution of the compound with an acid and recording the NMR spectra at different pH values. The observed changes in chemical shifts can then be used to construct a titration curve and determine the protonation constants. researchgate.netescholarship.org
Quantification Methodologies (e.g., Short-Chain Fatty Acids Derivatization)
A significant application of this compound is in the chemical derivatization of short-chain fatty acids (SCFAs) for their sensitive quantification by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net SCFAs are often difficult to analyze directly due to their high volatility and poor ionization efficiency.
The derivatization process involves the reaction of the carboxyl group of the SCFA with this compound to form an amide. This reaction is typically facilitated by a coupling agent. The resulting derivative has improved chromatographic and mass spectrometric properties, allowing for much lower detection limits.
A developed method for SCFA analysis using this compound derivatization followed by LC-MS/MS reported limits of detection as low as 0.5 fmol. nih.govresearchgate.net This methodology has been successfully applied to quantify SCFAs in biological samples, such as intestinal contents. nih.govresearchgate.net While the final analysis is not performed by NMR, the derivatization step is a key chemical use of this compound that facilitates quantification. NMR can be used to characterize the derivatized products to confirm the reaction outcome.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the properties and reactivity of this compound at an atomic and molecular level. These methods provide insights that are complementary to experimental data, allowing for detailed exploration of electronic structures, conformational dynamics, and reaction pathways that can be difficult to observe directly.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. rsc.org It has been widely applied to study metal complexes, including those containing this compound (often abbreviated as 'dmen' in literature) as a ligand. DFT calculations provide valuable information on the geometry, electronic properties, and thermodynamic stability of these systems. nih.gov
In the context of this compound complexes, DFT is employed to optimize the molecular geometry, predicting bond lengths and angles within the coordination sphere. biointerfaceresearch.com These calculations help elucidate how the ligand coordinates with metal centers. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and electronic transitions of the complex. nih.gov
Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand the orbital interactions between the this compound ligand and the metal cation, quantifying the charge transfer and donor-acceptor relationships. biointerfaceresearch.com DFT calculations have been successfully used to rationalize the magnetic behavior of heterometallic Cu(II)/Cr(III) complexes with this compound and to determine the stability order of various heteroleptic metal complexes. nih.govresearchgate.net
Table 1: Application of DFT in the Analysis of this compound Metal Complexes
| Computational Aspect | Information Obtained | Example Application |
|---|---|---|
| Geometry Optimization | Predicts stable 3D structures, bond lengths, and bond angles. | Determination of coordination geometry in Zn(II), Co(II), Cu(II), and Mn(II) complexes. nih.gov |
| Frequency Calculations | Confirms optimized structures as true energy minima (no imaginary frequencies). | Validation of the ground state conformers of synthesized metal complexes. nih.gov |
| Frontier Orbitals (HOMO/LUMO) | Determines electronic energy levels, energy gap, and reactivity indicators. | Gaining information about energy gaps and physical parameters of complexes. nih.gov |
| Natural Bond Orbital (NBO) | Analyzes charge distribution and orbital interactions between ligand and metal. | Evaluation of orbital contributions from ligand donor atoms to metal cations. biointerfaceresearch.com |
| Thermodynamic Parameters | Calculates parameters like enthalpy, entropy, and Gibbs free energy to assess stability. | Revealing the order of stability of different metal complexes. nih.gov |
Molecular Dynamics (MD) Simulations for Conformation and Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system, offering detailed insights into conformational dynamics and intermolecular interactions. frontiersin.org
While specific, in-depth MD simulation studies focusing solely on this compound are not widely available in published literature, the methodology is well-suited for investigating its behavior. A typical MD simulation involves defining a force field—a set of potential functions and parameters that describe the forces between atoms. frontiersin.org The this compound molecule would be placed in a simulation box, often with a solvent like water, to mimic solution conditions. nih.gov
Through MD simulations, one can explore the conformational landscape of this compound. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers for transition between them. Key analytical metrics include:
Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or molecule's backbone atoms over time, relative to a reference structure, indicating structural stability. mdpi.com
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. nih.gov
Radial Distribution Function (RDF): Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle, providing detailed information on solvation shells and intermolecular interactions. researchgate.net
These analyses would elucidate how this compound interacts with solvent molecules and other species, including the formation of hydrogen bonds and other non-covalent interactions.
Kinetic Modeling and Mechanistic Pathways
Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand their underlying mechanisms. This approach can range from semi-mechanistic (lumped) models, where assumptions about the reaction mechanism are made and parameters are fitted to experimental data, to detailed kinetic models that include all relevant elementary reaction steps. mdpi.com
Comprehensive kinetic models for reactions involving this compound are not extensively documented. However, the methodology for building such a model can be understood from studies on structurally similar compounds, such as tetramethylethylenediamine (TMEDA). kaust.edu.sa A detailed kinetic model for this compound would be developed hierarchically, incorporating sub-models for relevant chemical classes. kaust.edu.sa
The investigation of mechanistic pathways would involve identifying the key elementary reactions. For an amine like this compound, especially in processes like combustion or pyrolysis, these pathways would likely include:
H-atom abstraction: Removal of a hydrogen atom from the molecule by radicals, creating fuel-derived radicals. kaust.edu.sa
β-scission: The breaking of a carbon-carbon bond that is in the beta position relative to the radical center, leading to the formation of smaller molecules and radicals. kaust.edu.sa
Unimolecular decomposition: The breakdown of the molecule itself at high temperatures.
Computational methods like DFT can be used to calculate the activation energies for these elementary steps, providing crucial parameters for the kinetic model. rsc.org Reaction flux analysis on the resulting model can then identify the dominant reaction pathways under specific conditions (e.g., temperature, pressure), revealing which reactions are most responsible for the consumption of the reactant and the formation of products. kaust.edu.sa
Synthetic Pathways and Building Block Role
Synthetic Methodologies for N,N-Dimethylethylenediamine and its Derivatives
This compound (DMEDA) is a significant organic compound synthesized through various industrial methods. chemicalbook.com A primary synthesis route involves the reaction of a β-halogenoethylamine, such as β-chloroethylamine hydrochloride, with an aqueous solution of dimethylamine. google.com This nucleophilic substitution reaction is typically conducted in the presence of an acid-binding agent like sodium hydroxide (B78521) to neutralize the hydrogen halide formed during the reaction. google.com Optimal conditions for this method include reaction temperatures between 25–65°C, with a range of 30–40°C being ideal to minimize the formation of by-products. This process is advantageous as it can produce high yields, with some examples reporting up to 86%.
Another prevalent industrial method is the reaction of methylamine (B109427) with 1,2-dichloroethane (B1671644) under pressure. google.com This process involves the sequential reaction where 1,2-dichloroethane is added dropwise to methylamine maintained at a temperature of 50 to 80°C. google.com The hydrogen chloride generated is neutralized using a basic compound, such as an alkali metal hydroxide or alkoxide. google.com While effective, this method can lead to the formation of impurities like cyclic dialkyldiamines and trialkylalkanetriamines, which may require enhanced purification steps. google.com
Derivatives of this compound are also synthesized for various applications. For instance, N-Boc-N,N'-dimethylethylenediamine, a protected form of the diamine, can be prepared by reacting N,N'-dimethylethylenediamine with di-t-butyldicarbonate in a solvent like tetrahydrofuran. prepchem.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Reactants | Key Conditions | Reported Yield | Key Advantages/Disadvantages |
| Nucleophilic Substitution | β-chloroethylamine hydrochloride, Dimethylamine, Sodium Hydroxide | Temperature: 25–65°C; Aqueous solvent | 75-86% | High yields; minimizes certain by-products. |
| Reaction with 1,2-dichloroethane | Methylamine, 1,2-dichloroethane | Temperature: 50–80°C; Under pressure (1.0-2.0 MPa) google.com | Not specified | Utilizes readily available starting materials; can form multiple by-products requiring purification. google.comgoogle.com |
This compound as a Precursor in Complex Organic Molecule Synthesis
The bifunctional nature of this compound, possessing both a primary and a tertiary amine, makes it a versatile building block in the synthesis of more complex molecules across various industries. tradeindia.comwikipedia.org It serves as an intermediate and reagent in numerous organic transformations. chemicalbook.comguidechem.com
In the pharmaceutical sector, this compound is a crucial intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs). chemicalbook.comshreeganeshchemical.com It is a known precursor to the antihistamine drug chloropyramine. tradeindia.comwikipedia.org Its structure is incorporated into a range of medications, including analgesics, other antihistamines, and anti-inflammatory agents. shreeganeshchemical.com Furthermore, its utility extends to the development of oncology drugs and contrast agents used for medical imaging. shreeganeshchemical.com The compound's reactivity allows it to be a versatile tool for medicinal chemists in drug discovery and development. chemicalbook.com
This compound serves as a building block in the production of agrochemicals. chemicalbook.com It is employed in the synthesis of various biologically active compounds used as herbicides, fungicides, and insecticides. chemicalbook.com In the realm of specialty chemicals, it is used in the manufacturing of polymers, resins, and specialty coatings. shreeganeshchemical.comdataintelo.com It also finds application in the formulation of lubricants and gasoline additives. shreeganeshchemical.com
The compound is utilized in fine chemical synthesis, particularly in the creation of fluorescent probes and dyes for biological imaging. nih.govmdpi.com Rhodamine dyes, a class of fluorescent molecules, can be synthesized and modified for use in live-cell multicolor nanoscopy. nih.gov this compound's derivatives can be incorporated into these complex structures.
Specifically, it is used in the synthesis of naphthalimide-based fluorescent probes. caymanchem.com N-substituted 1,8-naphthalimides are used as fluorescent probes for detecting nucleic acids, as the interaction with DNA can quench the probe's fluorescence, allowing for detection. caymanchem.comresearchgate.net The spectral properties of these naphthalimide derivatives can be sensitive to the polarity of their environment, making them useful for studying biological systems. caymanchem.com
Applications in Water Treatment and Corrosion Inhibition
This compound and its related compounds are employed in industrial applications focused on water purification and metal protection.
In water treatment processes, this compound can function as a chelating agent. chemicalbook.comsigmaaldrich.com Its ability to form stable complexes with metal ions allows it to be used in removing heavy metals from wastewater and industrial effluents. chemicalbook.com The growing need for sustainable water management and stringent environmental regulations drive its use in the production of effective water treatment chemicals. dataintelo.com
Furthermore, amine-based compounds are well-established as corrosion inhibitors. Fatty amines and their derivatives can adsorb onto metal surfaces, displacing water and forming a protective film that guards against corrosion. arkema.com While research on this compound itself is specific, related alkanolamines like N,N'-dimethylaminoethanol have been shown to effectively inhibit the corrosion of stainless steel in acidic environments. electrochemsci.org The inhibitor's effectiveness typically increases with its concentration, and it can act as a mixed-type inhibitor, protecting against both uniform and pitting corrosion by adsorbing onto the metal surface. electrochemsci.org
Conclusion and Future Research Directions
Current Challenges and Limitations in N,N-Dimethylethylenediamine Research
Despite its broad utility, the research and industrial application of this compound face several significant challenges that limit its full potential. These hurdles span economic, synthetic, and regulatory domains.
Production Costs and Synthesis Efficiency: The economic viability of DMEDA is heavily influenced by the price of its raw materials, such as ethyleneamines and methanol, which are linked to the volatile crude oil market. pmarketresearch.com Price spikes in feedstocks, like the ethyleneamine supply crunch between 2021 and 2023, can increase production costs by as much as 28%, prompting some manufacturers to switch to less efficient but more economical alternatives like triethylenetetramine (B94423) (TETA) or diethylenetriamine (B155796) (DETA). pmarketresearch.com
Furthermore, traditional synthesis routes present their own difficulties. For instance, processes involving the reaction of ethylene (B1197577) dichloride with methylamine (B109427) produce hydrogen chloride as a by-product, which requires neutralization and results in large amounts of inorganic salts that are difficult to separate. google.com Other methods may require expensive or specific solid catalysts, adding complexity and cost through necessary catalyst removal and regeneration steps. google.com These synthetic challenges can lead to the formation of impurities, such as cyclic dialkyldiamines, which then necessitate complex and large-scale purification equipment to achieve the high-purity grades (e.g., >99%) required for applications like pharmaceuticals. globalgrowthinsights.comgoogle.com
Competition from Alternative Compounds: In certain established applications, DMEDA faces competition from substitute chemicals. In the manufacturing of epoxy resins, competing amines such as polyetheramines and amidoamines are gaining favor due to lower toxicity and longer pot life. pmarketresearch.com Similarly, in water treatment, compounds like diethanolamine (B148213) and morpholine (B109124) can be more cost-effective for pH adjustment and corrosion inhibition in some systems. pmarketresearch.com This competition pressures the DMEDA market to focus on specialized applications where its unique properties are indispensable, such as in the synthesis of specific active pharmaceutical ingredients (APIs) where alternatives would face significant regulatory barriers for approval. pmarketresearch.com
Challenges in this compound Research and Application
| Category | Specific Challenge | Impact |
|---|---|---|
| Economic | Raw material price volatility (linked to crude oil) | Unpredictable production costs, potential for price spikes. pmarketresearch.com |
| Synthesis | Formation of by-products (salts, cyclic amines) | Requires complex and costly purification processes. google.comgoogle.com |
| Synthesis | Need for expensive or specialized catalysts | Increases production costs and complexity. google.com |
| Market | Competition from substitutes (e.g., polyetheramines, diethanolamine) | Limits use in some cost-sensitive applications. pmarketresearch.com |
| Regulatory & Safety | Stringent environmental and safety regulations | Increases compliance costs and investment barriers. dataintelo.com |
| Handling | Flammable, corrosive, and volatile nature | Requires specialized handling, storage, and transport, adding to costs. chemicalbook.compmarketresearch.comchemos.de |
Emerging Trends and Novel Applications
Research into this compound is paving the way for its use in innovative and high-impact areas, particularly in sustainable technologies and advanced materials.
Carbon Dioxide Capture: One of the most promising emerging applications for DMEDA is in carbon capture technology. Its amine groups make it highly effective at binding with CO2. Researchers have found that incorporating DMEDA and its symmetric isomer, N,N'-dimethylethylenediamine (mmen), into the structure of metal-organic frameworks (MOFs) can dramatically enhance their CO2 adsorption capacity and selectivity. rsc.orgnih.gov For example, the functionalization of the MOF Mg2(dobpdc) with mmen results in a material with an exceptional ability to capture CO2 at low concentrations, making it suitable for direct air capture or removing CO2 from flue gas. nih.govresearchgate.netacs.org Similarly, mmen-CuBTTri has been identified as one of the best-performing MOFs for CO2 separation. rsc.org This research direction aligns with global efforts to mitigate climate change and represents a significant growth area.
Sustainable Chemistry and Green Solvents: There is a growing trend in the chemical industry to develop more sustainable manufacturing processes. archivemarketresearch.com This includes research into bio-based production routes for chemical intermediates like DMEDA and the adoption of "green solvents" to reduce the environmental footprint of synthesis. globalgrowthinsights.comnih.govresearchgate.net Efforts to replace traditional volatile organic compounds (VOCs) with more eco-friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in processes using DMEDA derivatives can improve safety and reduce waste. mdpi.com
Advanced Materials and Catalysis: The ability of DMEDA to act as a bidentate ligand is being exploited in the synthesis of novel coordination complexes and polymers. chemicalbook.comshreeganeshchemical.com These materials have potential applications in catalysis, where the metal center's activity can be finely tuned by the ligand's structure. chemicalbook.com Research is also exploring its use in the development of advanced polymers and resins with tailored properties for industries such as electronics and aerospace, where high thermal stability and low moisture absorption are critical. pmarketresearch.com
Emerging Applications of this compound
| Application Area | Specific Use | Significance |
|---|---|---|
| Environmental Technology | CO2 capture via functionalized Metal-Organic Frameworks (MOFs) | High adsorption capacity and selectivity for mitigating greenhouse gas emissions. rsc.orgnih.gov |
| Sustainable Chemistry | Development of greener synthesis routes and use of bio-based materials | Reduces environmental impact and aligns with industry sustainability goals. globalgrowthinsights.comarchivemarketresearch.com |
| Advanced Materials | Ligand in novel coordination polymers and catalysts | Enables the creation of materials with tailored catalytic and physical properties. chemicalbook.comshreeganeshchemical.com |
| Advanced Materials | Component in high-performance polyimide resins | Crucial for advanced electronics and composites due to thermal stability. pmarketresearch.com |
Potential for Interdisciplinary Research and Industrial Impact
The versatility of this compound positions it at the intersection of several scientific disciplines, promising significant industrial growth and fostering innovation through collaborative research.
Industrial Market Growth: The global market for DMEDA is expanding, driven by increasing demand from its primary end-use industries. dataintelo.com The market was valued at approximately USD 150 million in 2023 and is projected to reach around USD 250 million by 2032, with a compound annual growth rate (CAGR) of 5.5%. dataintelo.com This growth is largely propelled by the pharmaceutical, agrochemical, water treatment, and polymer sectors. pmarketresearch.comdataintelo.com The Asia-Pacific region, in particular, is expected to dominate the market due to rapid industrialization and significant investments in these key areas in countries like China and India. dataintelo.com
Interdisciplinary Applications:
Materials Science and Environmental Engineering: The development of DMEDA-functionalized MOFs for carbon capture is a prime example of interdisciplinary synergy. It combines principles of coordination chemistry, materials science, and chemical engineering to address critical environmental challenges. researchgate.netmdpi.com
Pharmaceuticals and Medicine: In the pharmaceutical sector, DMEDA is a vital intermediate for APIs used in analgesics, antihistamines, and advanced cancer therapies. pmarketresearch.comshreeganeshchemical.com Future research could explore its use in drug delivery systems or as a component in diagnostic agents, bridging chemistry with medicine and biotechnology.
Polymer Chemistry and Advanced Manufacturing: As a curing agent and monomer, DMEDA is integral to the production of high-performance materials like epoxy resins and polyimides. pmarketresearch.com Its application in lightweight composites for electric vehicles or specialized coatings for the aerospace industry connects chemical synthesis with advanced manufacturing and engineering. pmarketresearch.com
The continued exploration of DMEDA's properties and applications will likely uncover new opportunities. Its role as a fundamental chemical building block ensures its relevance, while the push for sustainable and high-performance technologies will drive future research and expand its industrial impact across diverse and interdisciplinary fields. shreeganeshchemical.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing protic salts from N,N-Dimethylethylenediamine, and how does stoichiometric control influence product purity?
- Methodological Answer : Protic salts like [DMEDAH][Tf] and [DMEDAH2][Tf]₂ are synthesized via proton transfer reactions. For example, neat This compound reacts with triflic acid (HOTf) in precise molar ratios (1:1 for [DMEDAH][Tf]; 1:2 for [DMEDAH2][Tf]₂). Acid-doped variants (e.g., 5% or 10% triflic acid) are prepared by mixing the neat salt with acid solutions. Maintaining stoichiometric control ensures high purity (≥98%) and pH consistency (e.g., pH 8.0 for [DMEDAH][Tf] vs. 2.1 for [DMEDAH2][Tf]₂) .
- Key Parameters :
- Use anhydrous conditions to avoid side reactions.
- Monitor pH and purity via titration or NMR.
- Optimize reaction time to prevent over-protonation.
Q. How should researchers handle and store This compound to prevent degradation or side reactions during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid heat, sparks, or oxidizing agents due to flammability (flash point: 11.7°C) .
- Handling : Use explosion-proof equipment and grounding to prevent static discharge. Conduct reactions in fume hoods with local exhaust ventilation .
- Safety Protocols : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Immediately neutralize spills with inert adsorbents (e.g., vermiculite) .
Q. What spectroscopic techniques are most effective for characterizing This compound derivatives, and how are they interpreted?
- Methodological Answer :
- Solid-State NMR : ¹³C CPMAS NMR resolves structural symmetry in protic salts. For example, [DMEDAH2][Tf]₂ shows identical shifts for methyl groups, confirming cation symmetry, whereas [DMEDAH][Tf] exhibits split peaks .
- FT-IR/Raman : Identify amine stretching (ν(N-H) ~3300 cm⁻¹) and coordination shifts in metal complexes (e.g., Cu²⁺ complexes show ν(N→M) at 450–500 cm⁻¹) .
Advanced Research Questions
Q. How do structural symmetries in This compound-derived cations affect their thermal and electrochemical properties?
- Methodological Answer : Symmetric cations (e.g., [DMEDAH2][Tf]₂) exhibit higher melting points (via DSC) due to ordered packing, whereas asymmetric cations ([DMEDAH][Tf]) show lower thermal stability. Electrochemical impedance spectroscopy (EIS) reveals higher ionic conductivity in symmetric structures due to reduced lattice defects .
- Data Analysis Example :
| Compound | Melting Point (°C) | Ionic Conductivity (S/cm) |
|---|---|---|
| [DMEDAH][Tf] | 85 | 1.2 × 10⁻³ |
| [DMEDAH2][Tf]₂ | 120 | 3.5 × 10⁻³ |
| (Data derived from ) |
Q. What discrepancies exist between DFT-calculated and experimentally observed NMR chemical shifts in This compound derivatives?
- Methodological Answer : DFT calculations often overestimate ¹³C shifts for methyl groups by 2–5 ppm compared to experimental CPMAS NMR. For example, in [DMEDAH][Tf], calculated shifts for C2/C3 sites differ by 3 ppm due to solvent effects unaccounted for in simulations. Reconciliation involves optimizing solvation models or using hybrid functionals (e.g., B3LYP-D3) .
Q. How can This compound be optimized as a ligand in catalytic systems to avoid side reactions (e.g., unwanted proton transfer)?
- Methodological Answer :
- Scavenging Protocols : Use This compound to quench excess acid chlorides or acrylates. Post-reaction, wash with dilute HCl to remove byproducts .
- Coordination Tuning : Adjust pH to stabilize metal-ligand complexes. For Cu²⁺, maintain pH >7 to prevent ligand protonation and ensure tetrahedral coordination .
Q. What role does This compound play in enhancing CO₂ capture efficiency in aqueous systems?
- Methodological Answer : In CO₂ absorption studies, This compound acts as a dual-site activator. The amine groups facilitate carbamate formation, while the dimethyl moiety reduces steric hindrance, improving kinetics. Stopped-flow kinetic studies show a second-order rate constant (k₂) of 450 M⁻¹s⁻¹ at 25°C, outperforming monoamines like MEA .
Contradiction Resolution in Data
Q. How can researchers resolve conflicting reports on the coordination geometry of This compound in transition metal complexes?
- Methodological Answer : Contradictions arise from solvent polarity and counterion effects. For example, Cu²⁺ complexes may adopt square-planar (in nonpolar solvents) or octahedral geometries (in polar solvents). Use X-ray crystallography to confirm geometry and UV-Vis spectroscopy to assess ligand field splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
